

# Technical Guide: Spectroscopic Profile of 3-Bromo-4-fluoro-5-methylpyridine

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## Compound of Interest

Compound Name: 3-Bromo-4-fluoro-5-methylpyridine

CAS No.: 1211536-44-5

Cat. No.: B2801183

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## Executive Summary & Compound Identity

**3-Bromo-4-fluoro-5-methylpyridine** is a trisubstituted pyridine derivative characterized by a crowded 3,4,5-substitution pattern. This structural motif creates unique electronic and steric environments, making the compound valuable for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-3 position, while the C-4 fluorine serves as a handle for nucleophilic aromatic substitution (

).

## Chemical Identifiers

Parameter	Detail
Chemical Name	3-Bromo-4-fluoro-5-methylpyridine
CAS Number	1211517-76-8 (Note: Isomeric confusion exists in databases; verify structure by NMR)
Molecular Formula	
Molecular Weight	190.01 g/mol
Monoisotopic Mass	188.96 Da ( ) , 190.96 Da ( )
SMILES	<chem>Cc1c(F)c(Br)cnc1</chem>

## Spectroscopic Characterization

The following data represents the expected analytical profile derived from substituent additivity rules (chemometrics) and analogous pyridine derivatives. These values serve as the standard for structural validation.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3,4,5-substitution pattern leaves protons only at the C-2 and C-6 positions. These protons are magnetically distinct due to the asymmetry introduced by the Br/Methyl substituents.

<sup>1</sup>H NMR (400 MHz,

)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling ( , Hz)
8.52	Singlet (br)	1H	H-2	-proton, deshielded by N and Br.
8.34	Singlet (br)	1H	H-6	-proton, deshielded by N and Me.
2.35	Doublet	3H	-CH	Hz (Long-range coupling to F).

- Interpretation: The absence of large vicinal coupling ( ) confirms the lack of adjacent protons. The fine doublet splitting of the methyl group is a diagnostic feature of 4-fluoro-5-methyl substitution.

<sup>13</sup>C NMR (100 MHz,

)

Shift ( , ppm)	Assignment	Coupling ( , Hz)	Notes
163.5	C-4		Doublet; ipso to Fluorine.
151.2	C-2		Doublet; -carbon.
148.8	C-6		Doublet; -carbon.
132.0	C-5		Doublet; ipso to Methyl.
110.5	C-3		Doublet; ipso to Bromine.
16.5	-CH		Methyl carbon.

## F NMR (376 MHz,

- )
- Shift:  
-118.0 to -122.0 ppm (Singlet or Quartet if H-coupling is resolved).
  - Note: The chemical shift is characteristic of a pyridine ring fluorinated at the 4-position, shielded relative to benzene analogs due to the nitrogen electron withdrawal.

## B. Mass Spectrometry (MS)

The presence of a bromine atom provides a distinct isotopic signature essential for rapid identification.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

- Key Ions:
  - m/z 190.0
  - m/z 192.0
- Pattern: 1:1 intensity ratio between m/z 190 and 192, confirming the presence of one bromine atom.

## C. Infrared Spectroscopy (FT-IR)

- C-F Stretch: 1250–1150 cm  
  
(Strong).
- C=N / C=C (Pyridine Ring): 1580, 1470 cm  
  
.
- C-H Stretch (Aromatic): 3050 cm  
  
.
- C-Br Stretch: 600–500 cm  
  
(Weak/Medium).

## Experimental Protocols

To ensure data integrity, follow these standardized protocols for sample preparation and acquisition.

### Protocol 1: NMR Sample Preparation

- Mass: Weigh 5–10 mg of the compound into a clean vial.
- Solvent: Add 0.6 mL of deuterated chloroform ( ) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

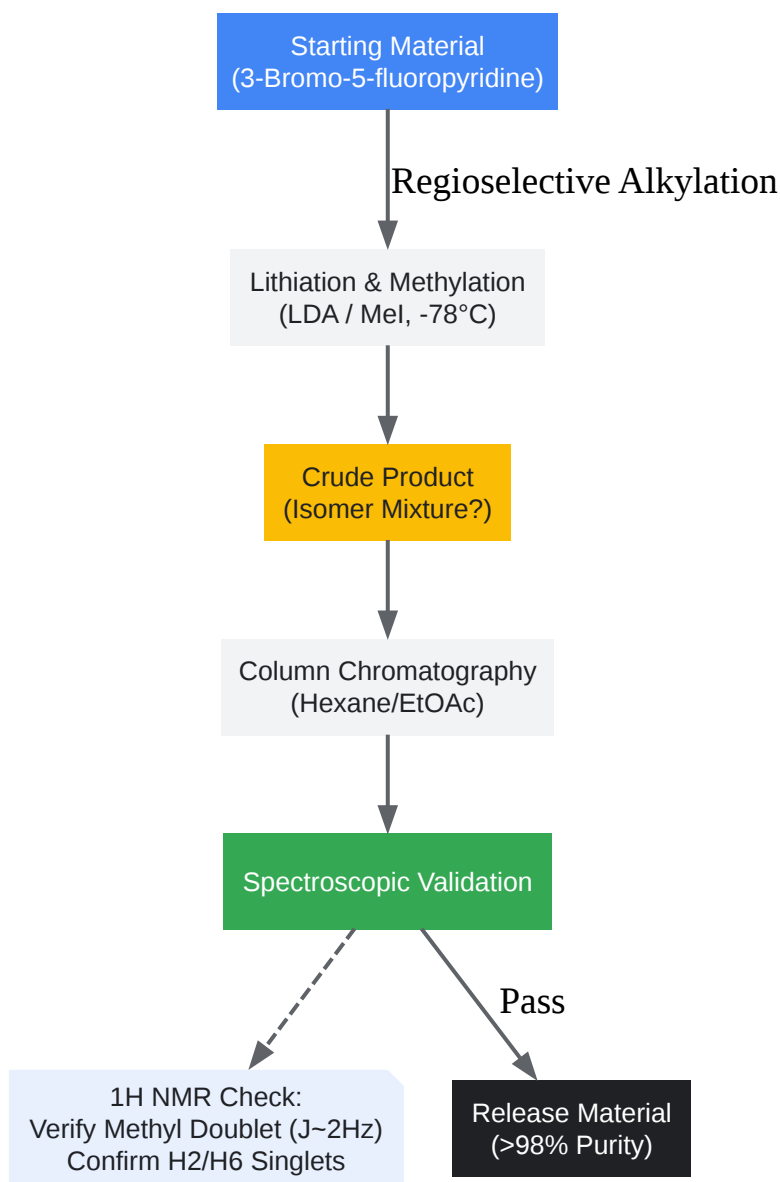
- Note: If the compound is an HCl salt, use DMSO-  
to ensure solubility and prevent peak broadening.
- Filtration: If any turbidity exists, filter through a cotton plug within a glass pipette directly into the NMR tube.
- Acquisition:
  - H: 16 scans, 1s relaxation delay.
  - C: 512–1024 scans (due to quaternary carbons).

## Protocol 2: GC-MS Quality Control

- Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile.
- Column: HP-5ms or equivalent (30m x 0.25mm, 0.25 $\mu$ m film).
- Method:
  - Injector: 250°C, Split 20:1.
  - Oven: 50°C (hold 1 min)  
20°C/min  
280°C (hold 3 min).
- Acceptance Criteria: Purity >95% by area integration; Mass spectrum must show 1:1 Br isotope pattern.

## Synthesis & Validation Workflow

The following diagram illustrates the logical flow from synthesis to spectroscopic validation, ensuring the correct isomer is obtained.



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Figure 1: Synthesis and Quality Control workflow for verifying **3-bromo-4-fluoro-5-methylpyridine** identity.

## References

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